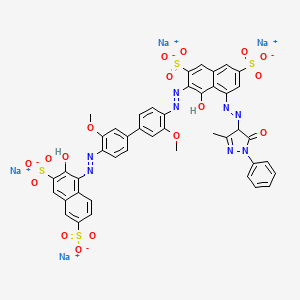
2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes multiple sulfonic acid groups, hydroxyl groups, and azo linkages, making it a highly functionalized molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr typically involves multiple steps. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by the diazotization of aromatic amines and subsequent coupling reactions to form the azo linkages. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The sulfonation and diazotization steps are carefully monitored to maintain consistency and yield. Advanced purification techniques such as crystallization, filtration, and chromatography are employed to isolate the final product with high purity.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to form aromatic amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium dithionite or zinc in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学研究应用
2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for potential therapeutic properties due to its complex structure.
Industry: Utilized in the production of pigments, inks, and textiles.
作用机制
The mechanism of action of 2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr involves its interaction with various molecular targets. The azo groups can undergo reduction to form aromatic amines, which can then interact with cellular components. The sulfonic acid groups enhance the compound’s solubility and facilitate its transport within biological systems. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity to specific targets.
相似化合物的比较
Similar Compounds
4,5-Dihydroxynaphthalene-2,7-disulfonic acid: Similar structure but lacks the complex azo linkages.
1,5-Naphthalenedisulfonic acid: Contains sulfonic acid groups but differs in the position and number of functional groups.
2,6-Naphthalenedisulfonic acid: Another isomer with different sulfonic acid group positions.
Uniqueness
2,7-Naphthalenedisulfonic acid,5-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-3-[[4’-[(2-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-3,3’-dimethoxy[1,1’-biphenyl]-4-yl]azo]-,tetr is unique due to its multiple azo linkages, extensive sulfonation, and the presence of both hydroxyl and methoxy groups. These features contribute to its diverse reactivity and wide range of applications.
属性
CAS 编号 |
66214-47-9 |
|---|---|
分子式 |
C44H30N8Na4O17S4 |
分子量 |
1163.0 g/mol |
IUPAC 名称 |
tetrasodium;4-hydroxy-3-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H34N8O17S4.4Na/c1-22-39(44(55)52(51-22)27-7-5-4-6-8-27)48-47-33-21-29(71(59,60)61)16-26-20-36(72(62,63)64)41(43(54)38(26)33)50-46-32-14-10-24(18-35(32)69-3)23-9-13-31(34(17-23)68-2)45-49-40-30-12-11-28(70(56,57)58)15-25(30)19-37(42(40)53)73(65,66)67;;;;/h4-21,39,53-54H,1-3H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4 |
InChI 键 |
ZPPSKXJGHDUCJN-UHFFFAOYSA-J |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C7C=CC(=CC7=CC(=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)OC)S(=O)(=O)[O-])C8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Boc-4-[(4-fluorophenyl)methyl]-4-(hydroxymethyl)-piperidine](/img/structure/B13799821.png)
![(2S)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13799830.png)

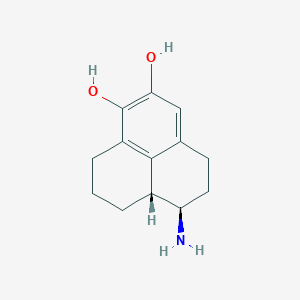
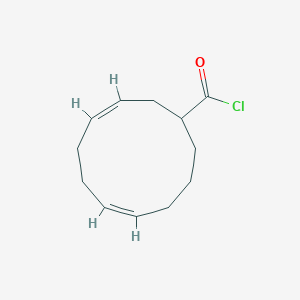

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
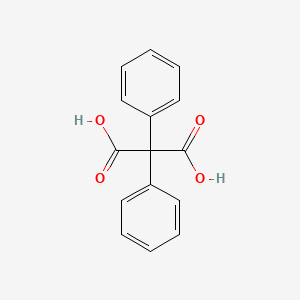
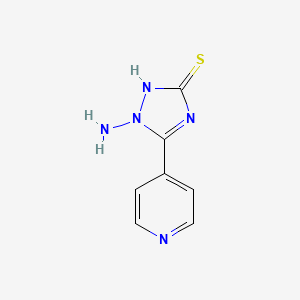
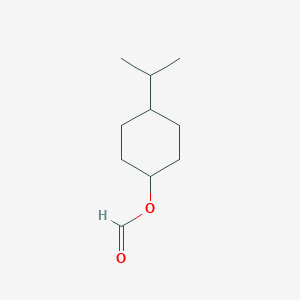
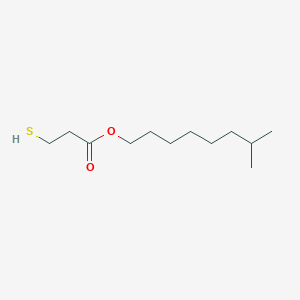
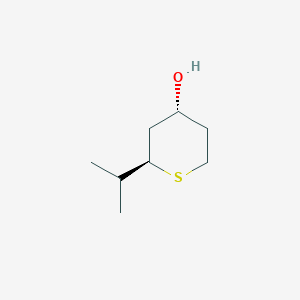
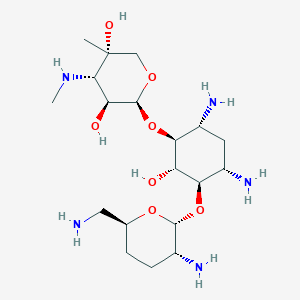
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
